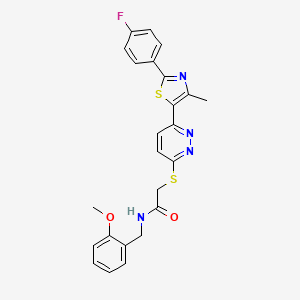

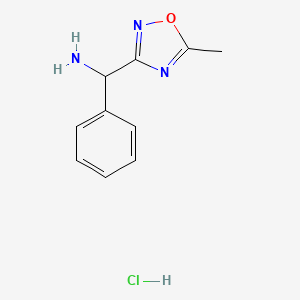

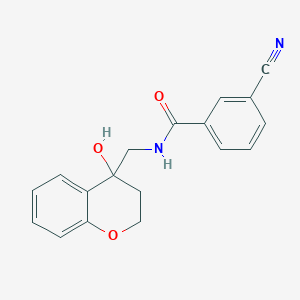

3-(3,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.

BenchChem offers high-quality 3-(3,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Cytotoxic Activity Against Cancer Cells : Quinazoline derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds exhibiting IC(50) values less than 10 nM (Deady et al., 2003). Such studies indicate the potential of quinazoline derivatives as chemotherapeutic agents.

Hypotensive Agents : Synthesis of quinazoline diones has also been targeted for their hypotensive activities, specifically in relaxing blood vessels. Certain derivatives have shown significant activity, outperforming known drugs like papaverine in specific assays (Eguchi et al., 1991).

Herbicide Discovery : Quinazoline derivatives have been identified as significant targets in the discovery of novel herbicides for controlling resistant weeds. A study introduced pyrazole-quinazoline-2,4-dione hybrids as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), with compounds showing excellent potency and herbicidal activity (He et al., 2020).

Materials Science Applications

Electron-Transport Materials : Research into dibenzothiophene and quinoxaline derivatives, related to quinazoline structures, has led to the development of materials with high electron mobilities, useful for organic light-emitting devices. Such compounds have been synthesized and characterized, demonstrating their application in creating more efficient electronic materials (Huang et al., 2006).

Synthetic Methodologies

In addition to the applications in medicinal chemistry and materials science, significant research has been dedicated to developing novel synthetic methodologies for quinazoline derivatives. These include solvent-free synthesis using carbon dioxide and catalytic amounts of bases, highlighting a move towards more sustainable chemistry practices (Mizuno et al., 2007), (Patil et al., 2009)](https://consensus.app/papers/synthesis-quinazoline241h3hdiones-carbon-dioxide-patil/2db7e2c01427562d8f4a2285a75c6fd7/?utm_source=chatgpt).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the oxadiazole and tolyl groups.", "Starting Materials": [ "3,5-dimethylaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "p-toluidine", "thionyl chloride", "sodium azide", "sodium hydride", "methyl iodide", "sodium methoxide", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-nitro-3,5-dimethylbenzaldehyde by nitration of 3,5-dimethylaniline with nitric acid and sulfuric acid.", "Step 2: Reduction of 2-nitro-3,5-dimethylbenzaldehyde to 2-amino-3,5-dimethylbenzaldehyde using sodium hydride and ethanol.", "Step 3: Condensation of 2-amino-3,5-dimethylbenzaldehyde with ethyl acetoacetate to form 3,5-dimethyl-2-(1-oxoethyl)-4H-pyrido[2,3-d]pyrimidin-4-one.", "Step 4: Cyclization of 3,5-dimethyl-2-(1-oxoethyl)-4H-pyrido[2,3-d]pyrimidin-4-one with phosphorus oxychloride to form 3,5-dimethylquinazoline-2,4(1H,3H)-dione.", "Step 5: Conversion of 3,5-dimethylquinazoline-2,4(1H,3H)-dione to its sodium salt using sodium hydroxide.", "Step 6: Reaction of the sodium salt of 3,5-dimethylquinazoline-2,4(1H,3H)-dione with p-toluidine and acetic anhydride to form 3-(3,5-dimethylphenyl)-1,4-dihydroquinazoline-2,4-dione.", "Step 7: Conversion of 3-(3,5-dimethylphenyl)-1,4-dihydroquinazoline-2,4-dione to its N-methyl derivative using methyl iodide and sodium methoxide.", "Step 8: Reaction of the N-methyl derivative of 3-(3,5-dimethylphenyl)-1,4-dihydroquinazoline-2,4-dione with thionyl chloride and sodium azide to form 3-(3,5-dimethylphenyl)-1-azidoquinazoline-2,4-dione.", "Step 9: Reduction of 3-(3,5-dimethylphenyl)-1-azidoquinazoline-2,4-dione to 3-(3,5-dimethylphenyl)-1-aminoquinazoline-2,4-dione using hydrogen gas and palladium on carbon catalyst.", "Step 10: Reaction of 3-(3,5-dimethylphenyl)-1-aminoquinazoline-2,4-dione with p-tolyl isocyanate to form 3-(3,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione.", "Step 11: Purification of the final product by recrystallization from ethanol." ] } | |

CAS-Nummer |

1207051-23-7 |

Produktname |

3-(3,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |

Molekularformel |

C26H22N4O3 |

Molekulargewicht |

438.487 |

IUPAC-Name |

3-(3,5-dimethylphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O3/c1-16-8-10-19(11-9-16)24-27-23(33-28-24)15-29-22-7-5-4-6-21(22)25(31)30(26(29)32)20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3 |

InChI-Schlüssel |

ACVNFQIGAIUFCT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=CC(=C5)C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B2858782.png)

![3-(Difluoromethyl)-N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2858783.png)

![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2858789.png)

![Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride](/img/structure/B2858793.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2858800.png)